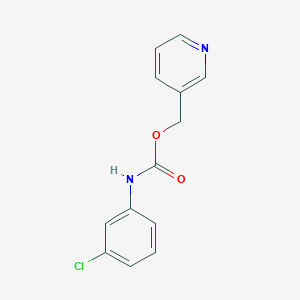
2-(2,4-Dinitroanilino)-3-methylbutanoic acid
説明
N-(2,4-Dinitrophenyl)-L-valine is a chemical compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid L-valine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-L-valine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-valine. The reaction is carried out in an organic solvent such as methanol or ethanol, often in the presence of an acid catalyst like sulfuric acid. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of N-(2,4-Dinitrophenyl)-L-valine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions: N-(2,4-Dinitrophenyl)-L-valine undergoes various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro groups in the dinitrophenyl moiety can yield amino derivatives.
Substitution: The compound can participate in substitution reactions where the dinitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can lead to the formation of nitroso or nitro compounds .
科学的研究の応用
N-(2,4-Dinitrophenyl)-L-valine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for the detection and quantification of various functional groups.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.
Industry: It finds applications in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(2,4-Dinitrophenyl)-L-valine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzymatic activities, depending on the specific target and context. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
類似化合物との比較
2,4-Dinitrophenylhydrazine: Used in similar analytical applications but lacks the amino acid moiety.
N-(2,4-Dinitrophenyl)glycine: Another dinitrophenyl derivative with a different amino acid component.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in biochemical studies
Uniqueness: N-(2,4-Dinitrophenyl)-L-valine is unique due to the presence of the L-valine moiety, which imparts specific biochemical properties and potential for targeted applications in biological systems. Its combination of the dinitrophenyl group with an amino acid makes it a versatile compound for various research and industrial applications .
特性
IUPAC Name |
2-(2,4-dinitroanilino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLCDVYHZOZQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874203 | |
| Record name | N-(2,4-DINITROPHENYL)VALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-33-8, 1694-97-9 | |
| Record name | N-(2,4-Dinitrophenyl)valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC89621 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-DINITROPHENYL)VALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




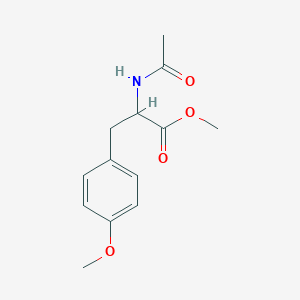
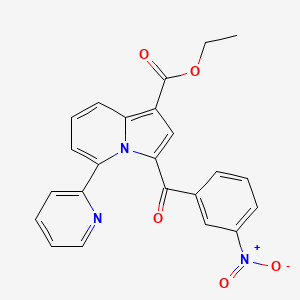

![2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester](/img/structure/B11955745.png)
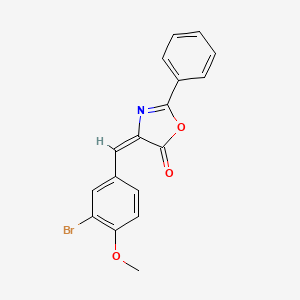

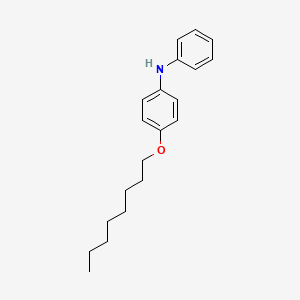
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
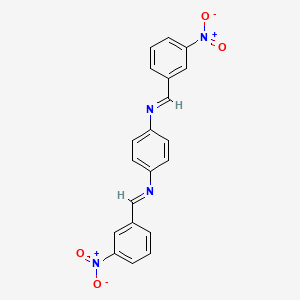

![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
